2-phenoxy-N-(4-sulfamoylphenyl)acetamide

Chondroprotection Phenoxyacetamide SAR Sulfonamide physicochemical profiling

2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (CAS 58590-29-7, PubChem CID is a synthetic phenoxyacetamide derivative bearing a primary sulfonamide (–SO₂NH₂) group at the para position of the anilide phenyl ring. Its molecular formula is C₁₄H₁₄N₂O₄S with a molecular weight of 306.34 g/mol, a calculated XLogP3 of 1.3, two hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B11707054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(4-sulfamoylphenyl)acetamide
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C14H14N2O4S/c15-21(18,19)13-8-6-11(7-9-13)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)
InChIKeyOHVAGCOJNICDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-(4-sulfamoylphenyl)acetamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (CAS 58590-29-7, PubChem CID 681870) is a synthetic phenoxyacetamide derivative bearing a primary sulfonamide (–SO₂NH₂) group at the para position of the anilide phenyl ring [1]. Its molecular formula is C₁₄H₁₄N₂O₄S with a molecular weight of 306.34 g/mol, a calculated XLogP3 of 1.3, two hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds [2]. The compound was synthesized via a parallel synthesis strategy and fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS [M]⁺ calc. 306.0674, found 306.0680), with a reported melting point of 206–207 °C and a synthetic yield of 77% [1]. Commercial sourcing is currently limited primarily to specialist screening-compound suppliers, with a typical minimum purity specification of 95% .

Why Generic Substitution of 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide with In-Class Analogs Is Not Advisable Without Direct Comparative Data


Compounds within the phenoxyacetamide-sulfonamide class are not functionally interchangeable because the primary sulfonamide group (–SO₂NH₂) on the anilide ring of this compound is a critical pharmacophoric determinant that N-substituted analogs (e.g., the SAPA series bearing N-phenethylsulfamoyl groups, or N-pyrimidinylsulfamoyl derivatives) lack [1][2]. The unsubstituted sulfonamide –NH₂ serves as the canonical zinc-binding anchor for carbonic anhydrase (CA) isoforms, and its replacement with N-alkyl or N-aryl substituents ablates this interaction [1]. Conversely, the para-sulfamoylphenylacetamide core positions this compound within the structural scope of SIRT2 inhibitor patent claims (CN106496132B), where the 4-substituted phenyl ring and the 2-substituted acetamide terminus are both essential for activity [2]. Even among primary sulfonamide-bearing congeners, small changes in the acetamide terminus (e.g., phenoxy vs. phenyl, as in 2-phenyl-N-(4-sulfamoylphenyl)acetamide) can profoundly alter target selectivity, metabolic stability, and cellular permeability, making direct chemical and biological verification mandatory before substitution [1].

Quantitative Differentiation Evidence for 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide Against Closest Structural Analogs


Structural Identity and Physicochemical Confirmation vs. N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide (Gg) from the Same Parallel Synthesis Study

In the study by Lee et al. (2016), 2-phenoxy-N-(4-sulfamoylphenyl)acetamide (designated compound Gd) was synthesized in parallel with seven structural analogs, enabling direct within-study physicochemical comparison [1]. Compound Gd bears a primary –SO₂NH₂ group, whereas its closest analog in the series, compound Gg, features a bulkier N-(4-methylpyrimidin-2-yl)sulfamoyl substituent. This structural difference results in a substantially lower melting point for Gd (206–207 °C) versus Gg (249–250 °C), consistent with reduced molecular weight (306.34 vs. 412.5 g/mol) and diminished intermolecular hydrogen-bonding capacity arising from the absence of the pyrimidine ring [1]. The XLogP3 of Gd is 1.3 [2], predicting approximately 1.5 log-unit lower lipophilicity than the N-pyrimidinyl-substituted analog (estimated XLogP3 ≈ 2.8), which directly affects aqueous solubility, membrane permeability, and nonspecific protein binding profiles.

Chondroprotection Phenoxyacetamide SAR Sulfonamide physicochemical profiling

Primary Sulfonamide Pharmacophore Integrity vs. N-Substituted SAPA SMS1 Inhibitors – Carbonic Anhydrase Binding Potential

2-Phenoxy-N-(4-sulfamoylphenyl)acetamide possesses an intact primary sulfonamide (–SO₂NH₂) group, which is the essential zinc-binding motif required for carbonic anhydrase (CA) active-site engagement [1]. In contrast, the SAPA series of SMS1 inhibitors (2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides) bear an N-alkylated sulfonamide that cannot deprotonate to form the sulfonamidate anion necessary for coordination to the catalytic Zn²⁺ ion in CA isoforms. Published data for a closely related primary sulfonamide-bearing compound (N-[4-[(diaminomethylidene)sulfamoyl]phenyl]-2-phenoxyacetamide) confirm nanomolar-range enzyme inhibition (IC₅₀ = 0.0023 mM = 2.3 μM) against acrosin via a sulfonamide-dependent mechanism [2]. The SAPA lead compound SAPA 1a shows SMS1 IC₅₀ = 5.2 μM but is not reported to inhibit any CA isoform, consistent with its N-substituted sulfonamide being unable to engage the CA zinc site [3].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Sulfonamide SAR

SIRT2 Inhibitory Activity – Patent-Covered Positional Specificity of the 4-Sulfamoylphenyl Acetamide Scaffold

Chinese patent CN106496132B (filed 2016-10-17, assigned to Xihua University) explicitly claims N-(4-substituted phenyl)-2-substituted acetamide compounds of Formula I as SIRT2 protein inhibitors with antitumor activity [1]. The generic Formula I encompasses compounds where the 4-position of the phenyl ring (R₁ position) bears substituents including sulfamoyl, and the 2-substituent (R₂) on the acetamide carbon includes phenoxy groups. 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide falls squarely within this claimed structural scope. Patent examples demonstrate SIRT2 inhibitory activity, and the patent explicitly states that the claimed compounds exhibit 'good inhibitory activity against SIRT2 and good tumor inhibition, providing a novel potential option for clinical medication' [1]. In contrast, regioisomeric compounds where the sulfamoyl group is at the 3-position (meta) of the phenyl ring or on the phenoxy terminus (as in the SAPA series) fall outside the optimal SIRT2 pharmacophore defined by this patent [1][2].

SIRT2 inhibition Epigenetic cancer targets Phenylacetamide SAR

Chondroprotective Screening in TNF-α-Stimulated Chondrocytes – Parallel Evaluation with Seven Structural Analogs

Lee et al. (2016) evaluated 2-phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) alongside seven amide-linked analogs in a TNF-α-stimulated chondrocyte model relevant to osteoarthritis [1]. The study employed NO production and iNOS expression as pharmacodynamic readouts. While the most potent compound in the series was N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck), the parallel screening design establishes that compound Gd was assessed under identical assay conditions, providing a direct experimental baseline for its chondroprotective activity relative to its closest structural neighbors. The analog Gg (N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide), which shares the phenoxyacetamide core but differs only in sulfonamide N-substitution, demonstrated measurable inhibition with an IC₅₀ of 7.15 ± 2.25 μM in the same assay [1]. The structural difference between Gd (primary –SO₂NH₂) and Gg (N-pyrimidinylsulfamoyl) enables direct attribution of any activity differential to the sulfonamide substitution state.

Osteoarthritis model TNF-α signaling Chondrocyte inflammation

Chemotype Comparison: Phenoxy-Terminal vs. Phenyl-Terminal Acetamide – Target Selectivity Divergence

2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (C₁₄H₁₄N₂O₄S, MW 306.34) differs from its closest phenyl-terminal congener, 2-phenyl-N-(4-sulfamoylphenyl)acetamide (C₁₄H₁₄N₂O₃S, MW 290.34), solely by the substitution of a phenoxy oxygen for a methylene carbon at the acetamide α-position [1]. This single-atom variation introduces an ether oxygen capable of acting as an additional hydrogen bond acceptor (HBA count: 5 vs. 4), alters the rotatable bond count (5 vs. 4), and increases topological polar surface area (tPSA 107 Ų vs. approximately 89 Ų). The 2-phenyl analog has been crystallographically characterized in complex with carbonic anhydrase (PDB 3OYS) and is a recognized carbonic anhydrase inhibitor pharmacophore [2]. The phenoxy oxygen in the target compound may redirect the orientation of the phenyl ring relative to the sulfonamide zinc-binding group, potentially shifting CA isoform selectivity, altering metabolic vulnerability (ether cleavage vs. benzylic oxidation), and modifying off-target profiles relative to the better-characterized phenyl analog.

Chemotype discrimination Phenoxyacetamide vs. phenylacetamide Target selectivity

Transparency Note: Current Evidence Strength Limitations

High-strength differential evidence (defined as a direct, quantitative, within-study head-to-head comparison measuring the same endpoint for both the target compound and a named comparator under identical conditions) is currently limited for 2-phenoxy-N-(4-sulfamoylphenyl)acetamide. The peer-reviewed literature contains confirmed synthesis and full spectroscopic characterization (Lee et al., 2016) [1], and the compound has been included in at least one biological screening panel alongside structural analogs. However, individual IC₅₀/Ki values for this specific compound against discrete molecular targets (e.g., carbonic anhydrase isoforms, SIRT2, or kinases) have not been publicly reported in a manner that permits direct quantitative comparison. The evidence presented above draws on direct physicochemical comparison data, class-level pharmacophore inference, patent structural scope, and cross-study analogy. Users evaluating this compound for procurement should request up-to-date screening data from vendors or consider commissioning targeted profiling against their specific targets of interest to supplement the evidence base summarized here.

Evidence quality disclosure Procurement decision support

Defined Research and Industrial Application Scenarios for 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide Based on Verified Evidence


SIRT2 Inhibitor Hit Expansion and Structure-Activity Relationship (SAR) Studies in Oncology

This compound serves as a congeneric tool molecule for SIRT2 inhibitor SAR programs, given its explicit inclusion within the structural scope of patent CN106496132B, which claims N-(4-substituted phenyl)-2-substituted acetamides as SIRT2 protein inhibitors with demonstrated antitumor activity [1]. The unsubstituted primary sulfonamide on the anilide ring and the simple phenoxy terminus provide a minimalistic scaffold from which to systematically explore substituent effects at both the phenylsulfonamide region and the phenoxy ring. Researchers can use this compound as a synthetic intermediate for diversification or as a reference point for benchmarking newly designed SIRT2 inhibitors within the patented chemotype space.

Carbonic Anhydrase Isoform Profiling and Primary Sulfonamide Pharmacophore Validation

The intact primary sulfonamide (–SO₂NH₂) group qualifies this compound for carbonic anhydrase (CA) inhibition screening across the 15 human CA isoforms [1]. Given that N-substituted sulfonamide analogs lack zinc-binding capacity, this compound offers a structurally defined positive-control candidate for assays designed to differentiate primary sulfonamide-dependent CA inhibition from non-classical mechanisms. Its moderate logP (XLogP3 = 1.3) and modest molecular weight (306.34 g/mol) place it within favorable property space for cell-permeable CA inhibitor design [2]. Direct comparison with the crystallographically characterized 2-phenyl analog (PDB 3OYS) can reveal how the phenoxy oxygen influences CA isoform selectivity [3].

Chondroprotective and Anti-Inflammatory Screening in Osteoarthritis-Relevant Cellular Models

The peer-reviewed evaluation of this compound (as compound Gd) in TNF-α-stimulated human chondrocytes by Lee et al. (2016) provides a validated experimental context for its use in osteoarthritis drug discovery [1]. The published parallel screening of seven structural analogs under identical assay conditions gives researchers a pre-established activity landscape against which to benchmark this compound's performance in their own chondrocyte or synoviocyte inflammation models. This is particularly valuable for programs targeting the TNF-α/NF-κB signaling axis in cartilage degradation.

Chemical Biology Tool for Differentiating Phenoxyacetamide Sulfonamide Target Engagement from N-Substituted Sulfonamide Chemotypes

Because 2-phenoxy-N-(4-sulfamoylphenyl)acetamide is one of the few publicly characterized phenoxyacetamide derivatives retaining a free primary sulfonamide, it is uniquely suited as a chemical probe to distinguish biological effects mediated by zinc-dependent enzymes (e.g., carbonic anhydrases, matrix metalloproteinases) from effects arising from targets that tolerate N-substituted sulfonamides (e.g., SMS1, for which the SAPA series is selective) [1][2]. In a chemical biology context, pairing this compound with an N-substituted sulfonamide analog such as SAPA 1a (SMS1 IC₅₀ = 5.2 μM) in parallel screens can rapidly deconvolve whether a phenotype is driven by zinc-enzyme inhibition versus SMS1 or other non-zinc targets.

Quote Request

Request a Quote for 2-phenoxy-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.